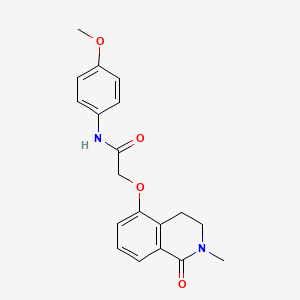

N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Descripción

Historical Context of Tetrahydroisoquinoline (THIQ) Research

The tetrahydroisoquinoline scaffold has been a cornerstone of alkaloid chemistry since its identification in natural products such as morphine and codeine in the early 19th century. Initially isolated from Papaver somniferum, THIQ derivatives were recognized for their neuroactive properties, spurring interest in their synthetic analogs. By the mid-20th century, the discovery of tubocurarine—a THIQ-based neuromuscular blocker—highlighted the scaffold’s capacity for receptor-specific interactions. Subsequent decades saw the development of nomifensine and diclofensine, THIQ-derived dopamine reuptake inhibitors, which underscored the structural adaptability of the core for central nervous system (CNS) targets.

The evolution of THIQ chemistry accelerated with advances in hydrogenation and N-alkylation techniques, enabling the synthesis of conformationally restrained analogs like AMPH-CR, which exhibited unique pharmacological profiles distinct from their acyclic counterparts. These innovations laid the groundwork for modern structure-activity relationship (SAR) studies, particularly in optimizing steric and electronic properties for enhanced target affinity.

Table 1: Notable THIQ-Derived Compounds and Their Therapeutic Applications

Significance in Medicinal Chemistry and Drug Discovery

THIQ derivatives occupy a privileged position in drug discovery due to their structural rigidity, which enhances binding specificity, and their compatibility with diverse functionalizations. The incorporation of acetamide groups, as seen in N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide, introduces hydrogen-bonding capabilities and metabolic stability, critical for oral bioavailability. Recent work on THIQ-based Rev-erbα agonists demonstrates the scaffold’s adaptability to nuclear receptor targets, with optimized analogs achieving submicromolar potency through strategic N-acylations. Similarly, CXCR4 antagonists derived from THIQ show promise in HIV therapy and stem cell mobilization, with lead candidates demonstrating >60% oral bioavailability in preclinical models.

The methoxyphenyl moiety in this compound may further enhance pharmacokinetic properties by modulating lipophilicity and membrane permeability, a strategy validated in related acetamide derivatives. Computational modeling suggests that the 2-methyl-1-oxo substitution on the THIQ ring induces conformational strain, potentially favoring interactions with hydrophobic binding pockets in target proteins.

Current Research Landscape and Knowledge Gaps

Recent advances in THIQ biosynthesis, such as yeast-based platforms yielding 4.6 g L⁻¹ of reticuline, have addressed historical challenges in alkaloid supply. However, the synthesis of advanced analogs like N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide remains reliant on multi-step organic reactions, limiting scalability. Key gaps include:

- Synthetic Efficiency : Current routes require costly catalysts and prolonged reaction times, necessitating greener methodologies.

- Target Identification : While THIQ derivatives show activity against α-adrenergic, dopaminergic, and chemokine receptors, the specific targets of this compound remain unvalidated.

- Stereochemical Optimization : The impact of stereochemistry on bioactivity, evidenced by the superior potency of R-configured CXCR4 antagonists, has not been explored for this analog.

Table 2: Synthetic Approaches for THIQ Derivatives

Theoretical Foundation and Rationale for Investigation

The rationale for studying N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide stems from its structural hybridity, merging a THIQ core—known for CNS activity—with a methoxyacetamide group associated with anti-inflammatory and analgesic effects. Quantum mechanical calculations predict that the 1-oxo group enhances electron withdrawal, polarizing the THIQ ring and facilitating π-π interactions with aromatic residues in target proteins. Additionally, the 2-methyl substitution may reduce metabolic degradation by cytochrome P450 enzymes, a hypothesis supported by analog studies showing prolonged half-lives with similar alkyl groups.

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21-11-10-15-16(19(21)23)4-3-5-17(15)25-12-18(22)20-13-6-8-14(24-2)9-7-13/h3-9H,10-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOISGVKLJLXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methoxy group, often using methanol and a suitable catalyst.

Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

Substitution: Halogenation or nitration of the phenyl ring using halogens or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

The compound exhibits various biological activities that make it a candidate for further research:

1. Anticancer Activity

Studies indicate that N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in several cancer cell lines. For instance, derivatives of similar compounds have shown significant percent growth inhibition (PGI) against various cancer types such as OVCAR-8 and NCI-H460 .

2. Antibacterial Properties

Compounds with similar structures have been reported to exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of the tetrahydroisoquinoline moiety suggests potential interactions with bacterial enzymes or receptors that could inhibit their growth .

3. Enzyme Inhibition

The compound is also being investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies on related compounds have shown promising results with IC50 values indicating strong inhibitory effects .

Anticancer Screening

A series of synthesized derivatives based on the core structure of N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide were evaluated for their anticancer activities. The studies revealed that certain derivatives achieved over 70% inhibition in cell lines such as MDA-MB-231 and HCT116, suggesting their potential as therapeutic agents in cancer treatment.

Antibacterial Activity Assessment

In a focused study on antibacterial activity, several derivatives were synthesized and tested against Pseudomonas aeruginosa and Salmonella typhi. Some compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating effective antibacterial properties that warrant further exploration for clinical applications .

Mecanismo De Acción

The mechanism of action of N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis or proliferation.

Comparación Con Compuestos Similares

Structural Modifications and Key Differences

The following table highlights structural variations among the target compound and its closest analogs:

Key Observations:

- Substituent Effects : The methoxy group (target compound) improves water solubility compared to bromine (BG16209) or chlorine (), which increase lipophilicity and may affect membrane permeability .

Pharmacological Activity Trends

- Anti-Cancer Activity: Compounds with sulfonyl-quinazoline substituents (e.g., compound 40 in ) showed significant activity against HCT-1, MCF-7, and PC-3 cancer cell lines (IC50 < 10 µM). The tetrahydroisoquinoline analogs (target compound, BG16209) lack direct activity data but share structural motifs with known bioactive acetamides .

- Enzyme Inhibition : The benzothiazole-containing acetamides in (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) are patented for kinase inhibition, suggesting the target compound’s heterocyclic core may also interact with similar enzymatic targets .

Physicochemical Properties

- Solubility : Methoxy groups (target compound) improve aqueous solubility vs. bromine/chlorine analogs.

- Stability: The tetrahydroisoquinoline core may confer metabolic stability compared to oxadiazolidinone derivatives (), which are prone to ring-opening .

Actividad Biológica

N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 325.36 g/mol

- CAS Number : 4259529

Structural Features

The compound features:

- A methoxyphenyl group that contributes to its lipophilicity.

- An acetyl moiety that may enhance its biological interactions.

- A tetrahydroisoquinoline structure, which is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, tetrahydroisoquinoline derivatives have shown promising results against various cancer cell lines. A study demonstrated that the compound significantly inhibited cell proliferation in MCF-7 breast cancer cells and induced apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The biological activity of N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide has also been explored in antimicrobial contexts. Research indicates that related compounds possess antibacterial and antifungal properties. For example, derivatives of tetrahydroisoquinoline were found to be effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Neuroprotective Effects

Neuroprotective effects have been attributed to compounds containing isoquinoline structures. Studies suggest that N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide may enhance cognitive function and provide protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µM) | Inhibition (%) | Reference |

|---|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 | 70 | |

| Antibacterial | S. aureus | 25 | 60 | |

| Neuroprotective | Neuronal Cells | 15 | 50 |

Case Study 1: Anticancer Mechanism

In a controlled study, N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide was administered to MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with apoptosis confirmed through flow cytometry analysis showing increased annexin V staining.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted on various bacterial strains where the compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) was determined for S. aureus at 25 µM, showcasing its potential as a therapeutic agent against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.